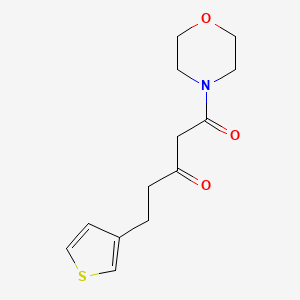
1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione is a synthetic organic compound that features a morpholine ring and a thiophene ring connected by a pentane chain with two keto groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione typically involves multi-step organic reactions. One possible route could be:
Formation of the Pentane Chain: Starting with a suitable pentane precursor, functional groups can be introduced through reactions such as halogenation and subsequent substitution.
Introduction of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Stille coupling.
Morpholine Ring Addition: The morpholine ring can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups such as alkyl, acyl, or aryl groups.
科学研究应用
Chemistry
In chemistry, 1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, compounds with morpholine and thiophene rings are often investigated for their potential as pharmaceuticals. They may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. This might include applications in treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. This could have applications in fields like electronics, photonics, and materials science.
作用机制
The mechanism of action of 1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
1-(Morpholin-4-yl)-5-phenylpentane-1,3-dione: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(Piperidin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(Morpholin-4-yl)-5-(furan-3-yl)pentane-1,3-dione: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione is unique due to the combination of the morpholine and thiophene rings, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and properties.
属性
CAS 编号 |
80383-01-3 |
|---|---|
分子式 |
C13H17NO3S |
分子量 |
267.35 g/mol |
IUPAC 名称 |
1-morpholin-4-yl-5-thiophen-3-ylpentane-1,3-dione |
InChI |
InChI=1S/C13H17NO3S/c15-12(2-1-11-3-8-18-10-11)9-13(16)14-4-6-17-7-5-14/h3,8,10H,1-2,4-7,9H2 |
InChI 键 |
BBRATFPNLLNNEM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)CC(=O)CCC2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















